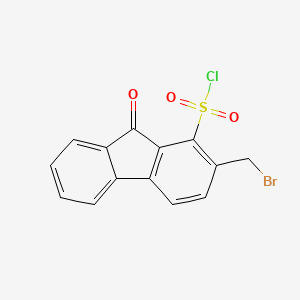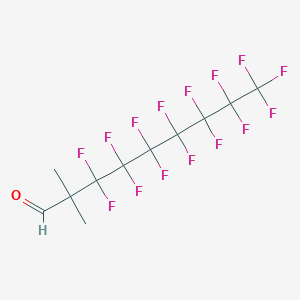
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a compound of interest in various scientific fields. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, such as high thermal stability and resistance to chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal typically involves the introduction of fluorine atoms into the carbon chain. One common method is the fluorination of a suitable precursor using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. The precursor compounds are subjected to fluorination in specialized reactors designed to handle highly reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The final product is then purified using distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of high-performance materials, such as fluoropolymers and coatings, due to its high thermal stability and chemical resistance.
作用機序
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal exerts its effects is primarily through its interaction with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. This electronegativity can lead to strong interactions with other molecules, affecting their chemical behavior. The compound can also act as a strong electron-withdrawing group, influencing the reactivity of adjacent functional groups.
類似化合物との比較
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2,2-dimethylnonanal can be compared with other highly fluorinated compounds, such as:
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 2-Perfluorohexyl)ethyl methacrylate
These compounds share similar properties, such as high thermal stability and chemical resistance, but differ in their specific applications and reactivity. The unique structure of this compound, with its multiple fluorine atoms, makes it particularly useful in applications requiring extreme chemical resistance and stability.
特性
CAS番号 |
56778-57-5 |
|---|---|
分子式 |
C11H7F15O |
分子量 |
440.15 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-2,2-dimethylnonanal |
InChI |
InChI=1S/C11H7F15O/c1-4(2,3-27)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h3H,1-2H3 |
InChIキー |
MYRRLOYMVATXNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



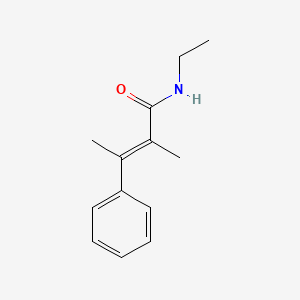

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

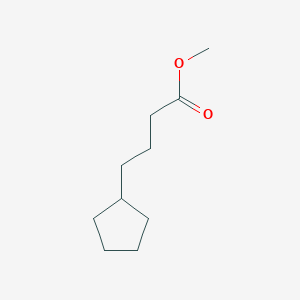


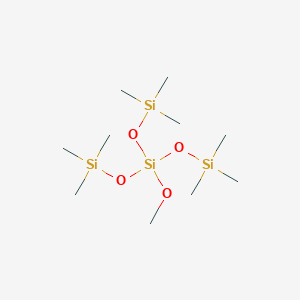

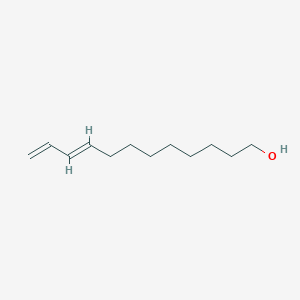
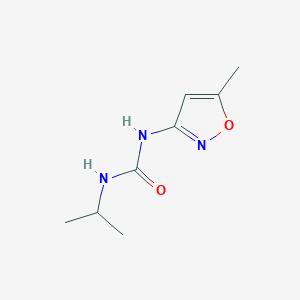
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
